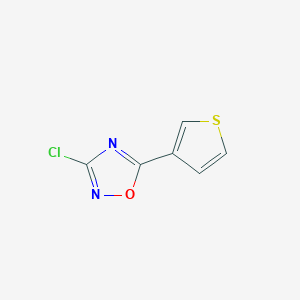

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole

Description

Substituent Effects on Physicochemical Properties:

| Derivative | logD | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| This compound | 3.7 | 4.3 | 3.9 |

| 3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole | 2.9 | 4.1 | 3.6 |

| 3-Methyl-5-phenyl-1,2,4-oxadiazole | 2.1 | 4.6 | 2.8 |

Key Trends :

- Electron-Withdrawing Groups (Cl) : Increase lipophilicity (logD) by 0.8–1.6 units compared to alkyl substituents.

- Heteroaromatic Rings (Thiophene vs. Furan) : Thiophene derivatives exhibit narrower HOMO-LUMO gaps (Δ = 0.2–0.3 eV ) due to sulfur’s polarizability.

- Meta-Substitution : Thiophen-3-yl groups induce greater dipole moments than para-substituted analogs, enhancing solubility in polar solvents.

Reactivity Comparisons:

- Nucleophilic Aromatic Substitution : The C3 chlorine in 1,2,4-oxadiazoles undergoes substitution 10× faster than in 1,3,4-oxadiazoles due to reduced ring strain.

- Electrophilic Attack : Thiophene’s sulfur atom directs electrophiles to the α-position, enabling functionalization at C2/C5 of the thiophene ring.

Properties

IUPAC Name |

3-chloro-5-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2OS/c7-6-8-5(10-9-6)4-1-2-11-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIKHGQWVNBZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a chlorinated oxadiazole precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can modify the thiophene ring to produce different derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole, in cancer treatment. Research indicates that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The presence of electron-withdrawing groups (EWGs) in the para position of aromatic rings has been linked to enhanced biological activity. For instance, derivatives have shown high selectivity against human colon cancer (WiDr) with GI50 values as low as 4.5 µM .

- Case Studies : A series of substituted 1,2,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 and HCT-116 cell lines. Notably, specific compounds demonstrated IC50 values lower than standard chemotherapeutics like Prodigiosin .

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. The compound this compound has shown promising results against various microbial strains.

- Antibacterial Properties : Studies have indicated that oxadiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated MIC values comparable to established antibiotics like Ampicillin .

- Anti-tubercular Activity : Compounds from the oxadiazole class have been evaluated for their efficacy against Mycobacterium tuberculosis. One study reported that specific derivatives achieved over 90% inhibition at certain concentrations .

Analgesic and Anti-inflammatory Activity

The analgesic potential of oxadiazoles has been a focus of research due to their ability to alleviate pain through various mechanisms.

- Analgesic Effects : In vivo studies have shown that certain oxadiazole derivatives exhibit significant analgesic activity compared to standard drugs like Indomethacin. For instance, some compounds demonstrated over 60% pain relief in acetic acid-induced writhing tests .

- Anti-inflammatory Mechanisms : The anti-inflammatory activity of these compounds has been linked to their ability to inhibit COX enzymes. Specific derivatives have shown IC50 values indicating strong inhibition against COX-1 and COX-2 enzymes .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related derivatives:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Structural Modifications and Pharmacological Activities

The biological activity of 1,2,4-oxadiazoles is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Key Structural and Functional Insights

Substituent Position and Bioactivity :

- Thiophene Position : The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in and ) influences electronic distribution and steric interactions. For example, 1d (thiophen-2-yl) shows apoptosis induction via TIP47, while the 3-thiophenyl isomer (target compound) activates PPAR-α .

- Chlorine vs. Other Halogens : Chlorine at position 3 enhances electrophilicity and binding to hydrophobic pockets, as seen in the target compound’s PPAR-α activity. Substitution with methoxy groups (e.g., ) increases activity more than halogens in some cases .

Mechanistic Diversity: Anticancer Activity: The target compound modulates PPAR-α, whereas 1d targets TIP47, demonstrating that even minor structural changes (e.g., thiophene position) alter mechanisms . Enzyme Inhibition: Substitution at R₁/R₂ (e.g., methyl, methoxy) on 1,2,4-oxadiazoles enhances anticholinesterase activity (). For instance, donepezil-inspired oxadiazoles show selective BuChE inhibition .

Agrochemical Applications :

Critical Comparison of Pharmacological Data

Table 2: Activity Metrics of Selected Compounds

Biological Activity

3-Chloro-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The presence of a chloro group at the 3-position and a thiophene moiety at the 5-position enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Compounds in the oxadiazole family have shown potential in inhibiting cancer cell growth. Studies have demonstrated that derivatives can effectively bind to proteins associated with tumor progression, suggesting a mechanism for their anticancer effects .

- Antimicrobial Activity : The compound has been associated with significant antimicrobial properties. For instance, derivatives have shown high antibacterial activity against strains such as Staphylococcus aureus .

- Antiparasitic Activity : Some studies have indicated potential efficacy against protozoan parasites, including Plasmodium falciparum, which is responsible for malaria .

Synthesis Methods

The synthesis of this compound typically involves:

- Regioselective Coupling Reactions : These reactions allow for the selective formation of the desired oxadiazole structure.

- Electrophilic Cyclization Reactions : This method is employed to introduce the thiophene moiety into the oxadiazole framework.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Anticancer Studies : A study demonstrated that a derivative of 1,2,4-oxadiazole exhibited moderate activity against various cancer cell lines with an IC50 value of approximately 92.4 µM across multiple types of cancer .

- Antimicrobial Evaluation : Research indicated that derivatives containing the oxadiazole ring showed strong antibacterial effects against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) significantly lower than standard treatments .

- Antiparasitic Effects : Another study reported that oxadiazole derivatives displayed promising activity against Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs .

Comparative Biological Activity Table

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains chloro and thiophene groups | Anticancer, Antimicrobial |

| 3-Chloro-5-methyl-1,2,4-oxadiazole | Methyl group instead of thiophene | Antimicrobial and anticancer |

| 5-(Thiophen-2-yl)-1,2,4-oxadiazole | Substituted thiophene at position 5 | Anticancer potential |

| 5-(Furan-2-yl)-1,2,4-oxadiazole | Furan ring instead of thiophene | Antibacterial and antioxidant |

Q & A

Q. Optimization Tips :

- Stoichiometry : Maintain a 1:1 molar ratio of amidoxime to acyl chloride to minimize side products.

- Solvent Choice : Use pyridine as both solvent and base to neutralize HCl byproducts, enhancing reaction efficiency .

- Temperature Control : Cyclization at 80–100°C improves yield while avoiding decomposition .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Identify thiophene protons (δ 7.2–7.8 ppm) and oxadiazole ring protons (if present). Chlorine substituents deshield adjacent protons, shifting signals upfield .

- ¹³C NMR : Confirm the oxadiazole ring (C=O at ~165–175 ppm) and thiophene carbons (120–140 ppm) .

- IR Spectroscopy : Detect C=N stretching (1600–1680 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .

- X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL is robust for small-molecule resolution, especially with high-quality single crystals .

Advanced Tip : Solvent polarity significantly affects UV-Vis spectra; use DFT calculations to correlate solvent effects with absorption maxima .

How can computational methods like DFT aid in understanding the electronic structure of this compound?

Q. Advanced Research Focus

- Electrostatic Potential (ESP) Mapping : Multiwfn software visualizes electron-rich (thiophene) and electron-deficient (oxadiazole) regions, guiding reactivity predictions .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess stability and charge-transfer properties. A smaller gap (e.g., 3–4 eV) suggests potential bioactivity .

- Solvent Modeling : Use COSMO-RS in Gaussian or ORCA to simulate solvent effects on spectroscopic data, aligning computational results with experimental observations .

Case Study : DFT-optimized geometries of analogous oxadiazoles show strong agreement with X-ray structures (RMSD < 0.1 Å) .

What strategies are used to analyze structure-activity relationships (SAR) for the anticancer activity of this compound derivatives?

Q. Advanced Research Focus

- Bioactivity Profiling : Test cytotoxicity against cancer cell lines (e.g., T47D breast cancer) using MTT assays. Compare IC₅₀ values with structural analogs .

- Substitution Effects :

- Target Identification : Use photoaffinity labeling (e.g., with 4l in ) to identify protein targets like TIP47, an IGF-II receptor binding protein .

Data Contradiction Tip : If analogs show inconsistent activity, perform molecular docking to assess binding mode variations .

How can researchers address discrepancies in spectroscopic data for this compound across different solvent environments?

Q. Advanced Research Focus

- Solvent Polarity Effects : Polar solvents (e.g., DMSO) stabilize charge-separated states, red-shifting UV-Vis absorption bands. Use Kamlet-Taft parameters to quantify solvent interactions .

- NMR Solvent Artifacts : Chlorinated solvents (CDCl₃) may cause signal splitting due to residual acidity. Use deuterated DMSO for sharper peaks .

- Validation : Cross-reference with computational solvent models in Multiwfn to distinguish true spectral shifts from artifacts .

What are the challenges in refining crystal structures of this compound using programs like SHELX?

Q. Advanced Research Focus

- Disorder Handling : Chlorine and thiophene groups often exhibit rotational disorder. Use PART commands in SHELXL to model alternative conformations .

- Twinned Data : For twinned crystals, apply HKLF 5 format and twin-law matrices (e.g., -h, -k, l) during refinement .

- Validation Tools : Check R1/wR2 convergence (<5% difference) and ADDSYM alerts to avoid overfitting .

Pro Tip : Combine SHELX with Olex2 for real-time visualization of residual electron density peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.